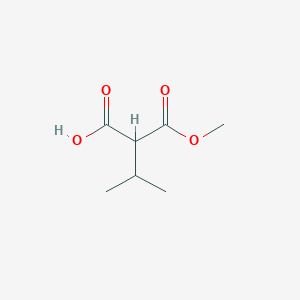

2-(Methoxycarbonyl)-3-methylbutanoic acid

Description

Contextualization within Modern Organic Chemistry and Pharmaceutical Sciences

In the realm of modern organic chemistry, the importance of versatile building blocks cannot be overstated. 2-(Methoxycarbonyl)-3-methylbutanoic acid fits this description, primarily through its classification as a malonic ester derivative. Malonic ester synthesis is a cornerstone of carbon-carbon bond formation, allowing for the creation of substituted carboxylic acids. evitachem.com The specific structure of this compound, with its isopropyl substituent, offers a route to compounds bearing this particular branched alkyl group.

While direct and extensive research on the pharmaceutical applications of this compound itself is not widely documented, its significance lies in its potential as a precursor for more complex and biologically active molecules. The synthesis of derivatives of pharmacologically active compounds, such as the antihypertensive drug valsartan, involves structurally similar building blocks. mdpi.com This highlights the role of such compounds as key intermediates in the development of new pharmaceutical agents.

Academic Significance of this compound and its Derivatives

The academic significance of this compound is intrinsically linked to its utility in synthetic organic chemistry. Its role as a monoester of a substituted malonic acid provides a handle for a variety of chemical transformations. The carboxylic acid moiety can be activated and reacted with amines to form amides, or with alcohols to form esters, while the methoxycarbonyl group can be selectively hydrolyzed or reduced.

Research in synthetic methodology often utilizes compounds like this compound to explore new reactions and strategies. For instance, the development of new catalytic systems for asymmetric synthesis might employ this or similar molecules as test substrates to evaluate the efficiency and stereoselectivity of the catalyst. The synthesis of this compound can be approached through methods such as asymmetric hydrogenation of appropriate precursors or via Grignard reactions, offering avenues for academic exploration into synthetic routes. evitachem.com

Scope and Foundational Principles Guiding Research on this compound

Research involving this compound is primarily guided by the principles of organic synthesis and the logic of retrosynthetic analysis. The core of its utility lies in its function as a synthon, a conceptual fragment that assists in the planning of a synthesis. Specifically, it can be considered a synthon for an isopropyl-substituted acetic acid, a structural motif present in various natural products and pharmaceuticals.

The foundational principles for its use in research include:

Malonic Ester Chemistry: The reactivity of the alpha-carbon, flanked by two carbonyl groups (one from the carboxylic acid and one from the ester), allows for facile deprotonation and subsequent alkylation, although in this case, the alpha-carbon is already substituted. The primary utility comes from the selective modification of the two different carbonyl functionalities.

Functional Group Interconversion: Research often focuses on the selective transformation of the carboxylic acid and the methyl ester groups. This allows for the stepwise construction of more elaborate molecules.

Stereoselective Synthesis: As the molecule contains a chiral center at the carbon bearing the carboxyl and methoxycarbonyl groups, research can be directed towards the enantioselective synthesis of either the (R) or (S) isomer. This is particularly relevant for the synthesis of enantiomerically pure target molecules in the pharmaceutical industry.

Chemical and Physical Properties

Below are the computed chemical and physical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 2-methoxycarbonyl-3-methylbutanoic acid |

| CAS Number | 103495-93-8 |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 160.07355886 Da |

| Monoisotopic Mass | 160.07355886 Da |

| Topological Polar Surface Area | 63.6 Ų |

| Heavy Atom Count | 11 |

| Complexity | 162 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(2)5(6(8)9)7(10)11-3/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYBFZWJFOROCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544171 | |

| Record name | 2-(Methoxycarbonyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103495-93-8 | |

| Record name | 2-(Methoxycarbonyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Identification and Stereochemical Characterization of 2 Methoxycarbonyl 3 Methylbutanoic Acid

Comprehensive Nomenclature and Isomeric Forms of 2-(Methoxycarbonyl)-3-methylbutanoic Acid

Systematic IUPAC Naming Conventions

The compound with the chemical formula C₇H₁₂O₄ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov This name is derived from its structure, which features a butanoic acid backbone substituted at the second carbon with a methoxycarbonyl group and at the third carbon with a methyl group.

Other synonyms for this compound found in chemical literature and databases include:

Propanedioic acid, (1-methylethyl)-, monomethyl ester nih.gov

3-methyl-2-(methyl carboxy)butanoic acid nih.gov

The compound is registered under the CAS number 103495-93-8 . nih.gov

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 103495-93-8 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Synonyms | Propanedioic acid, (1-methylethyl)-, monomethyl ester; 3-methyl-2-(methyl carboxy)butanoic acid |

Data sourced from PubChem CID 13574049. nih.gov

Exploration of Stereoisomeric Forms and Chiral Center Implications

The molecular structure of this compound contains a chiral center at the second carbon atom (C-2), the point of attachment for the methoxycarbonyl group and the carboxyl group. doubtnut.com A chiral center is a carbon atom bonded to four different groups, which results in the existence of non-superimposable mirror images known as enantiomers. youtube.com

Due to this single chiral center, this compound can exist as a pair of enantiomers:

(R)-2-(methoxycarbonyl)-3-methylbutanoic acid

(S)-2-(methoxycarbonyl)-3-methylbutanoic acid

The presence of these stereoisomers is significant as they may exhibit different biological activities and interactions with other chiral molecules. The specific three-dimensional arrangement of the groups around the chiral center can influence the compound's properties and its role in chemical synthesis.

Relationship to Valine Derivatives (e.g., N-(Methoxycarbonyl)-L-valine) in Academic Literature

In academic literature, this compound is structurally related to N-protected amino acids, specifically derivatives of the amino acid valine. A prominent example is N-(Methoxycarbonyl)-L-valine (Moc-L-Val-OH), which has the CAS number 74761-42-5. cymitquimica.comchemicalbook.com

The key distinction between these two compounds lies in the atom to which the methoxycarbonyl group is attached. In this compound, this group is bonded to a carbon atom of the main chain. In contrast, N-(methoxycarbonyl)-L-valine features the methoxycarbonyl group attached to the nitrogen atom of the amino group of L-valine. cymitquimica.com

Despite this difference, the structural similarity, particularly the presence of the valine-like isopropyl group and a four-carbon acid backbone, means that synthetic methodologies and analytical characterizations for N-(methoxycarbonyl)-L-valine can provide valuable insights for the study of this compound. N-(Methoxycarbonyl)-L-valine is often used as a building block in peptide synthesis and in the development of pharmaceuticals. cymitquimica.comnbinno.com

Advanced Spectroscopic and Analytical Methodologies for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. numberanalytics.com For this compound, both ¹H NMR and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the proton attached to the chiral carbon (C-2) would likely appear as a doublet of doublets due to coupling with the neighboring protons. The protons of the two methyl groups of the isopropyl moiety might be diastereotopic and thus exhibit different chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. nih.gov For this compound, seven distinct carbon signals would be anticipated. The chemical shifts of the carbonyl carbons of the carboxylic acid and the ester would be found at the downfield end of the spectrum (typically δ 170-185 ppm). The methoxy (B1213986) group carbon would have a characteristic shift around δ 50-60 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~176 |

| C=O (Ester) | ~173 |

| Cα | ~59 |

| Cβ | ~31 |

| Cγ (CH₃) | ~19 |

| Cγ' (CH₃) | ~18 |

| O-CH₃ | ~52 |

Note: These are approximate values based on data for N-(methoxycarbonyl)-L-valine and general trends in ¹³C NMR spectroscopy. Actual values for this compound may vary.

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, providing further confirmation of its structure. numberanalytics.com Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar and thermally fragile molecules like this compound. uni.lu

In an ESI-MS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (molecular weight 160.17 g/mol ), these would correspond to m/z values of approximately 161.17 and 159.17, respectively.

Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the molecular ion, yielding characteristic product ions. Expected fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and methanol (B129727) (CH₃OH). The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are crucial for the identification of functional groups within a molecule. Infrared (IR) spectroscopy probes the vibrational transitions of bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions, together offering a comprehensive functional group analysis.

UV-Vis spectroscopy provides information about conjugated systems and chromophores. In this compound, the non-conjugated carbonyl groups of the carboxylic acid and the ester are the primary chromophores. These groups typically exhibit weak n→π* transitions in the UV region, around 200-220 nm. While not highly specific, UV-Vis spectroscopy is extensively used as a detection method in chromatographic techniques. researchgate.net

Below is a table summarizing the expected IR absorption bands for the key functional groups in this compound.

Interactive Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Type of Vibration |

| Carboxylic Acid | O-H | 3300 - 2500 | Stretch, Broad |

| Alkyl Groups | C-H | 2975 - 2845 | Stretch |

| Ester | C=O | 1750 - 1735 | Stretch |

| Carboxylic Acid | C=O | 1725 - 1700 | Stretch |

| Carboxylic Acid / Ester | C-O | 1300 - 1000 | Stretch |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for both the purification of this compound after its synthesis and for the analytical assessment of its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Flash Chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful analytical technique for determining the purity of this compound. pensoft.net A C18 column is typically used as the stationary phase. researchgate.net To ensure good peak shape and reproducible retention times for this acidic compound, the mobile phase is usually acidified. biotage.com Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase (e.g., a gradient of water and acetonitrile) suppresses the ionization of the carboxylic acid group. biotage.com This makes the compound more nonpolar, leading to better retention and sharper peaks. biotage.com Detection is commonly performed using a UV detector set at a wavelength where the carbonyl chromophore absorbs, typically around 210-225 nm. researchgate.net By analyzing the resulting chromatogram, the presence of impurities can be detected and the purity of the main compound can be quantified based on the relative peak areas. lgcstandards.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica (B1680970) gel plate is used as the stationary phase, and a solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), serves as the mobile phase. To improve the separation and prevent streaking of the acidic spot, a small amount of acetic acid is often added to the mobile phase. After the solvent has moved up the plate, the spots can be visualized under a UV lamp if the compound is UV-active, or by staining with a reagent such as potassium permanganate, which reacts with the oxidizable functional groups in the molecule. The retention factor (Rf) value is a characteristic of the compound in a specific solvent system and can be compared to a reference standard.

Flash Chromatography

For preparative scale purification to isolate the compound after synthesis, flash chromatography is the preferred method. wfu.edu It can be performed in either normal-phase or reversed-phase mode.

Normal-Phase Flash Chromatography: Utilizes a polar stationary phase like silica gel. wfu.edu The compound is loaded onto the column and eluted with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane. umich.edu Nonpolar impurities will elute first, followed by the desired product.

Reversed-Phase Flash Chromatography: This method is increasingly used for polar and ionizable compounds. biotage.com It employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a water/methanol or water/acetonitrile gradient. biotage.com Similar to RP-HPLC, the mobile phase is often acidified to suppress ionization and improve separation. biotage.com This technique is particularly effective at removing polar impurities.

The following tables outline typical conditions for these chromatographic methods.

Interactive Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilyl silica gel) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 30 °C |

Interactive Table 3: Typical Thin-Layer and Flash Chromatography Parameters

| Parameter | Thin-Layer Chromatography (TLC) | Normal-Phase Flash | Reversed-Phase Flash |

| Stationary Phase | Silica Gel Plate | Silica Gel | C18-bonded Silica |

| Mobile Phase | Hexane / Ethyl Acetate with 1% Acetic Acid | Hexane / Ethyl Acetate (Gradient) | Water / Acetonitrile with 0.1% TFA (Gradient) |

| Visualization/Detection | UV light (254 nm), Potassium Permanganate Stain | UV Detector or Fraction Collection/TLC | UV Detector or Fraction Collection/TLC |

Synthetic Strategies and Methodological Innovations for 2 Methoxycarbonyl 3 Methylbutanoic Acid

Rational Design of Chemical Synthesis Pathways for 2-(Methoxycarbonyl)-3-methylbutanoic Acid

The logical construction of a synthetic route to this compound hinges on a deep understanding of reaction mechanisms, the judicious selection of reagents and catalysts, and the strategic implementation of protecting groups to orchestrate a multi-step synthesis.

Mechanistic Understanding of Conventional Synthetic Routes and Precursors (e.g., from L-valine)

A prevalent and logical precursor for the synthesis of (S)-2-(methoxycarbonyl)-3-methylbutanoic acid is the naturally occurring amino acid L-valine, owing to its inherent chirality and readily available isobutyl side chain. The most direct conventional route involves the N-acylation of L-valine with a methoxycarbonyl group.

The mechanism of this transformation, a nucleophilic acyl substitution, proceeds as follows:

Deprotonation of the Amino Group: In the presence of a base, the amino group of L-valine is deprotonated, enhancing its nucleophilicity. The lone pair of electrons on the nitrogen atom is then poised to attack an electrophilic carbonyl carbon.

Nucleophilic Attack: The nucleophilic nitrogen atom of the valinate attacks the electrophilic carbonyl carbon of methyl chloroformate. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Protonation: A final protonation step, typically during aqueous workup, yields the desired N-methoxycarbonyl-L-valine, which is synonymous with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid.

This straightforward approach leverages the chirality of the starting material, L-valine, to directly produce the corresponding enantiomer of the target molecule.

Role of Specific Reagents and Catalysts in this compound Formation

The efficiency and success of the synthesis of this compound are critically dependent on the choice of reagents and catalysts.

| Reagent/Catalyst | Role in Synthesis |

| L-valine | Chiral precursor providing the carbon skeleton and stereochemistry. |

| Methyl Chloroformate | Electrophilic source of the methoxycarbonyl group. |

| Sodium Hydroxide (NaOH) or Triethylamine (Et3N) | Base to deprotonate the amino group of L-valine, increasing its nucleophilicity for the acylation reaction. google.com |

| Hydrochloric Acid (HCl) or Phosphoric Acid (H3PO4) | Used during workup to neutralize the excess base and protonate the carboxylate, leading to the precipitation of the final product. google.com |

| Aminoacylases | In enzymatic approaches, these can catalyze the selective acylation of the α-amino group of valine. nih.gov |

The selection of the base is crucial; strong bases like NaOH ensure complete deprotonation, while organic bases like triethylamine offer milder reaction conditions and can be easier to remove during workup. google.com Catalysts are not typically required for this direct acylation but can be employed in alternative, more complex synthetic routes.

Strategic Application of Protecting Groups in Multi-step Synthesis

In more elaborate synthetic strategies, particularly those involving modifications to the carboxylic acid moiety or other functional groups, the use of protecting groups is indispensable. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations.

Common protecting groups for the amino and carboxylic acid functionalities of amino acids include:

Amino Group Protection:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.org The Boc group is often used when the desired reactions are performed under basic or nucleophilic conditions.

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notably base-labile and is typically removed using a secondary amine, such as piperidine. americanpeptidesociety.org This protecting group is advantageous when acid-sensitive functionalities are present elsewhere in the molecule.

Carboxylic Acid Protection:

Methyl or Ethyl Esters: These simple esters can protect the carboxylic acid from participating in reactions where it might act as a nucleophile or an acid. They are typically removed by saponification (hydrolysis with a base).

Benzyl (B1604629) Esters: These are versatile protecting groups that can be removed by hydrogenolysis, a mild reduction method that is often compatible with many other functional groups.

tert-Butyl Esters: Similar to the Boc group, tert-butyl esters are removed under acidic conditions.

The strategic choice between these protecting groups allows for orthogonal protection, where one group can be selectively removed in the presence of others, enabling complex, multi-step syntheses. For instance, the amino group of L-valine could be protected with a Boc group while the carboxylic acid is converted to a benzyl ester. This would allow for selective deprotection of either the N-terminus with acid or the C-terminus by hydrogenolysis, providing flexibility for further synthetic manipulations.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound is paramount for its applications in stereospecific synthesis. This is achieved through asymmetric synthesis approaches or by leveraging the chirality of natural starting materials.

Asymmetric Synthesis Approaches and Chiral Auxiliaries

Asymmetric synthesis aims to create a chiral molecule from an achiral precursor, with a preference for one enantiomer over the other. One powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

A prominent example of a class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgsantiago-lab.com These are derived from chiral amino alcohols, which in turn can be prepared from natural amino acids. santiago-lab.com The synthesis of enantiopure this compound using this approach would involve the following general steps:

Attachment of the Chiral Auxiliary: The chiral oxazolidinone is acylated with a suitable achiral carboxylic acid derivative.

Stereoselective Alkylation: The resulting chiral imide is enolized, and the subsequent alkylation with an appropriate electrophile is directed by the steric bulk of the substituent on the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the product, yielding the enantiomerically enriched carboxylic acid and regenerating the auxiliary.

| Chiral Auxiliary Type | Example | Application in Stereoselective Synthesis |

| Oxazolidinones | Evans Auxiliaries | Directing stereoselective alkylation and aldol reactions. wikipedia.orgsantiago-lab.com |

| Pseudoephedrine | (R,R)- and (S,S)-pseudoephedrine | Used as a chiral auxiliary to direct the alkylation of amide enolates. wikipedia.org |

Chiral Pool Methodology Leveraging Natural Amino Acids

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. ankara.edu.tr Chiral pool synthesis utilizes these molecules as starting materials, incorporating their existing stereocenters into the target molecule.

As previously discussed, L-valine is an ideal starting material from the chiral pool for the synthesis of (S)-2-(methoxycarbonyl)-3-methylbutanoic acid. The synthesis begins with the protection of the amino group of L-valine as its N-methoxycarbonyl derivative. This transformation directly utilizes the inherent chirality of L-valine to produce the desired enantiomer of the target compound. This approach is highly efficient as it avoids the need for a resolution step or a complex asymmetric synthesis.

The direct N-acylation of L-valine is a prime example of the chiral pool methodology, where the stereochemical integrity of the starting material is transferred to the final product. This strategy is often the most practical and economical for accessing enantiopure compounds when a suitable chiral precursor is available.

Quantitative Determination of Enantiomeric Excess in Synthesized Products

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the degree of stereoselectivity achieved. For chiral carboxylic acids like this compound, several robust analytical techniques are available. The primary methods involve converting the enantiomers into diastereomers, which have different physical properties, or using a chiral environment to distinguish them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess. frontiersin.org This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): CSAs, such as BINOL-based amino alcohols, form transient diastereomeric complexes with the enantiomers of the carboxylic acid. frontiersin.org This interaction leads to chemical shift non-equivalence in the ¹H NMR spectrum, allowing for the integration of the distinct signals to calculate the ee. frontiersin.org The magnitude of the chemical shift difference (Δδ) is a measure of the enantiodifferentiation. For various carboxylic acids, significant separation of proton signals has been observed, enabling accurate quantification. frontiersin.org

Chiral Derivatizing Agents (CDAs): The carboxylic acid is reacted with a chiral agent to form stable diastereomers. This covalent modification results in distinct NMR signals for each diastereomer, which can be integrated for ee determination.

Prochiral Molecules: An alternative NMR technique involves using small prochiral molecules that interact with the chiral analyte through acid-base interactions. This can induce an ee-dependent splitting of ¹H NMR signals, which can be used for quantification. acs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used and highly accurate method for determining enantiomeric excess.

Chiral Stationary Phases (CSPs): Chiral HPLC columns are packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. sigmaaldrich.com The separation of enantiomers allows for their quantification by integrating the peak areas from the chromatogram. For compounds similar in structure to this compound, such as malonate and β-keto esters, chiral HPLC is a standard analytical method. rsc.org

Derivatization: Similar to NMR, the carboxylic acid can be derivatized with a chiral reagent, and the resulting diastereomers can be separated on a standard (achiral) HPLC column.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique can be used to determine the ee of a sample by creating calibration curves with samples of known enantiomeric composition. acs.orgnih.gov For α-methyl-β-hydroxy-carboxylic acids, a similar class of compounds, CD spectroscopy coupled with multivariate regression models has been successfully used to predict both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.govbohrium.comrsc.org

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | High accuracy and resolution, direct analysis. | Requires specialized, often expensive, columns; method development can be time-consuming. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes causing signal splitting. frontiersin.org | Rapid analysis, small sample size, no derivatization required. frontiersin.org | Requires a suitable solvating agent; peak overlap can occur. |

| NMR with Chiral Derivatizing Agents | Formation of stable diastereomers with distinct NMR signals. | Can provide large signal separation. | Requires a chemical reaction, potential for kinetic resolution. |

| Circular Dichroism Spectroscopy | Differential absorption of circularly polarized light. acs.org | Fast, minimal sample preparation, amenable to high-throughput screening. nih.gov | Requires a chromophore near the stereocenter; calibration curve is necessary. acs.org |

Advanced Isolation and Purification Techniques in Synthetic Chemistry

Following synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. Preparative chromatography is a cornerstone technique for purifying dicarboxylic acid monoesters on a larger scale than analytical chromatography. google.comgoogleapis.com

Medium-Pressure Liquid Chromatography (MPLC): MPLC serves as an efficient preliminary purification step. It utilizes moderately sized stationary phase particles and operates at pressures higher than flash chromatography but lower than HPLC. For a compound like this compound, a normal-phase separation on silica (B1680970) gel or a reversed-phase separation on a C18-functionalized support could be employed. This step is effective for removing major impurities and simplifying the mixture for subsequent high-resolution purification. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is the method of choice for achieving high purity. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

Stationary Phase Selection: The choice of stationary phase is critical. For a polar molecule with both ester and carboxylic acid functionalities, reversed-phase chromatography is typically effective. An octadecylsilyl (ODS or C18) column is a common choice.

Mobile Phase Optimization: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). To suppress the ionization of the carboxylic acid group and improve peak shape, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with a range of polarities.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible sample adsorption. nih.gov This method is particularly useful for polar compounds. A suitable biphasic solvent system is selected where the target compound has a favorable partition coefficient. The sample is separated based on its differential partitioning between the stationary and mobile liquid phases, making it a valuable tool for purifying complex mixtures. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| MPLC | Silica Gel or C18 | Hexane (B92381)/Ethyl Acetate (B1210297) or Acetonitrile/Water | Initial fractionation and removal of major impurities. nih.gov |

| Prep-HPLC | C18 (ODS) | Acetonitrile/Water with TFA or Formic Acid | High-resolution purification to achieve >95% purity. nih.gov |

| HSCCC | Liquid (one phase of a biphasic system) | Liquid (the other phase of the biphasic system) | Purification of polar compounds without solid support adsorption. nih.gov |

Crystallization is a highly effective purification technique for obtaining solid compounds in a state of high purity and is also the primary method for chiral resolution on an industrial scale. crystallizationsystems.comillinois.edu Recrystallization involves dissolving the crude solid product in a suitable solvent and allowing it to crystallize again, leaving impurities behind in the solution. illinois.edu

Principles of Crystallization for Chiral Carboxylic Acids: The crystallization behavior of chiral molecules is complex. A racemic mixture can crystallize in one of three ways: as a conglomerate (a mechanical mixture of enantiopure crystals), a racemic compound (a well-ordered arrangement of both enantiomers in the crystal lattice), or a solid solution. crystallizationsystems.com For chiral carboxylic acids, hydrogen bonding plays a dominant role in crystal packing. Racemic crystals often form centrosymmetric cyclic dimers through hydrogen bonds, while homochiral crystals tend to form chain motifs. acs.org

Optimization of Recrystallization: The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures.

Solvent Screening: A range of solvents with varying polarities should be tested. For this compound, solvents like water, short-chain alcohols, esters (e.g., ethyl acetate), and nonpolar solvents (e.g., hexanes, toluene) or mixtures thereof would be candidates.

Controlling Supersaturation: The rate of cooling is a critical parameter. Slow cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of smaller, less pure crystals. Supersaturation can also be achieved by slowly evaporating the solvent or by adding an anti-solvent (a solvent in which the compound is insoluble).

Seeding: Introducing a small seed crystal of the pure compound can induce crystallization at a lower level of supersaturation, which can lead to better crystal quality and control over the polymorphic form.

Considerations for Process Optimization and Scalability in the Production of this compound

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, economically viable, and environmentally sustainable.

Reaction Parameters:

Solvent and Catalyst Selection: Solvents and catalysts that are effective on a small scale may not be suitable for large-scale production due to cost, safety (flammability, toxicity), or environmental impact. The goal is to use minimal amounts of the safest and most cost-effective options.

Temperature and Pressure Control: Heat transfer becomes a significant issue in large reactors. The reaction's thermal profile must be well-understood to prevent runaway reactions. Reactions that require high pressure necessitate specialized and costly equipment. google.com

Stoichiometry and Concentration: Optimizing the ratio of reactants can maximize yield and minimize waste. Running reactions at higher concentrations is generally preferred to improve throughput, but this can also affect reaction kinetics and heat generation.

Work-up and Purification:

Extraction vs. Crystallization: Liquid-liquid extraction, common in the lab, can be equipment- and solvent-intensive on a large scale. Direct crystallization or precipitation of the product from the reaction mixture is often a more scalable and efficient isolation method.

Waste Stream Management: The environmental impact and cost of waste disposal are major considerations. Process optimization should aim to minimize the generation of waste streams and explore options for recycling solvents and catalysts.

Economic and Regulatory Factors:

Cost of Goods (COGs): The cost of raw materials, energy consumption, labor, and waste disposal all contribute to the final product cost. Each step of the process must be evaluated for its economic feasibility.

Process Safety: A thorough hazard analysis (e.g., HAZOP study) is essential to identify and mitigate potential safety risks associated with large-scale chemical processing.

Regulatory Compliance: The production process must comply with all relevant environmental, health, and safety regulations.

For dicarboxylic acid synthesis, scalable routes often involve optimizing reaction conditions to maximize yield and minimize byproducts, as demonstrated in the synthesis of furan-2,5-dicarboxylic acid where controlling water removal and product inhibition was key to achieving high yields on a mole scale. rsc.org

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Heat Transfer | Efficiently managed by surface area of glassware. | Critical challenge; requires jacketed reactors and cooling systems. |

| Mixing | Easily achieved with magnetic stir bars. | Requires mechanical stirrers and baffles to ensure homogeneity. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred for efficiency and cost. crystallizationsystems.com |

| Safety | Managed in a fume hood. | Requires extensive process safety management and engineering controls. |

| Cost | Reagent cost is a primary concern. | Overall process efficiency, throughput, and raw material costs are dominant. |

Reactivity Profiles and Mechanistic Investigations of 2 Methoxycarbonyl 3 Methylbutanoic Acid

Comprehensive Analysis of Functional Group Reactivity in 2-(Methoxycarbonyl)-3-methylbutanoic Acid

The chemical behavior of this compound is characterized by the interplay of its two primary functional groups. These groups can react independently or, in some cases, influence each other's reactivity.

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid moiety (–COOH) is a primary site for a variety of chemical transformations. Like typical carboxylic acids, it can undergo reactions to form esters, amides, anhydrides, and acid chlorides. wikipedia.org

Esterification: One of the most fundamental reactions of the carboxylic acid group is Fischer esterification. When heated with an alcohol in the presence of an acid catalyst (commonly concentrated sulfuric acid or tosic acid), this compound can be converted into a diester. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The carboxylic acid group can also be converted into an amide. This typically involves an initial activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride. The resulting acid chloride can then readily react with ammonia (B1221849) or a primary or secondary amine to yield the corresponding primary, secondary, or tertiary amide.

A summary of these key transformations is presented in the table below.

Table 1: Key Transformations of the Carboxylic Acid Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | 1. SOCl₂ 2. Amine (R'R''NH) | Amide (-CONR'R'') |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride (-COCl) |

Reactivity and Modifications of the Methoxycarbonyl Moiety

The methoxycarbonyl group (–COOCH₃) is an ester functional group and exhibits its own characteristic reactivity.

Hydrolysis: Under acidic or basic conditions, the methoxycarbonyl group can be hydrolyzed back to a carboxylic acid. This is the reverse of the Fischer esterification and results in the formation of a dicarboxylic acid (2-isopropylmalonic acid).

Transesterification: In the presence of an alcohol and a catalyst, the methoxycarbonyl group can undergo transesterification, where the methyl group is exchanged for a different alkyl or aryl group from the reacting alcohol. athabascau.ca

Reduction: The ester group can be reduced to a primary alcohol. evitachem.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would also reduce the carboxylic acid group.

Nucleophilic Substitution: The methoxycarbonyl group can potentially be replaced by other functional groups through nucleophilic substitution reactions.

Stereospecific Reactivity at the Chiral Center

The C-2 carbon of this compound is a stereogenic center, meaning the compound is chiral and exists as two enantiomers. evitachem.com This chirality is a critical feature, as the three-dimensional conformation of the molecule can significantly influence its reactivity and interactions. evitachem.com

Reactions involving the chiral center or its adjacent functional groups can proceed with a high degree of stereospecificity, especially when chiral catalysts or reagents are employed. For instance, in related systems, the asymmetric hydrogenation of a precursor using a chiral ruthenium-BINAP catalyst is a known method to produce a specific enantiomer. wikipedia.org Similarly, stereospecific hydrolysis of a polymeric ester has been used to obtain the optically pure (S)-enantiomer of 2-methylbutanoic acid. researchgate.net The mechanism of a given reaction dictates the stereochemical outcome; for example, an Sₙ2 reaction at the chiral center would proceed with an inversion of configuration, whereas an Sₙ1 reaction would likely lead to a racemic mixture.

Detailed Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling reaction outcomes, optimizing conditions, and designing new synthetic pathways.

Elucidation of Proposed Reaction Pathways and Key Intermediates

Mechanistic studies focus on identifying the step-by-step pathways reactions follow, including the detection or postulation of transient species known as intermediates.

Fischer Esterification Mechanism: The mechanism for the acid-catalyzed esterification of the carboxylic acid group is well-established and involves several equilibrium steps. masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Other Intermediates: In other reactions, different key intermediates are formed. For example, the conversion of the carboxylic acid to an acid chloride using thionyl chloride proceeds through a mixed acid anhydride (B1165640) intermediate. pearson.com The study of complex organic reactions often reveals highly reactive intermediates, such as the methylidene adducts formed during certain multicomponent reactions involving formaldehyde. beilstein-journals.org The isolation and characterization of intermediates, which has been achieved in some mechanochemical reactions, provides direct evidence for a proposed reaction pathway. researchgate.net

Role of Catalysis in Transformations (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

Catalysis is fundamental to achieving efficient and selective transformations of this compound.

Lewis Acid Catalysis: Lewis acids are highly effective catalysts for various transformations. For instance, mild Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper(II) triflate (Cu(OTf)₂) can catalyze the esterification of carboxylic acids at room temperature with high efficiency. organic-chemistry.org This method is notable for its tolerance of sensitive functional groups. organic-chemistry.org Lewis acids like boron trifluoride (BF₃) are also used to catalyze other reactions, such as cycloadditions. rsc.org In modern materials science, the incorporation of Lewis acid sites into supports like metal-organic frameworks (MOFs) has been shown to enhance catalytic activity and selectivity for esterification processes. rsc.org

Transition Metal Catalysis: Transition metal complexes are indispensable for many organic reactions, particularly those requiring high stereoselectivity. As mentioned previously, chiral transition metal catalysts, such as those based on ruthenium, are used for asymmetric hydrogenations to create specific stereoisomers. wikipedia.org

A summary of catalytic approaches is provided in the table below.

Table 2: Examples of Catalysis in Relevant Transformations

| Catalyst Type | Example Catalyst | Application | Reference |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | masterorganicchemistry.comchemguide.co.uk |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂) | Esterification | organic-chemistry.org |

| Lewis Acid | Boron Trifluoride (BF₃) | Cycloaddition Reactions | rsc.org |

| Transition Metal | Ruthenium-BINAP | Asymmetric Hydrogenation | wikipedia.org |

Derivatization Strategies for Tailored Reactivity or Specific Applications

The structure of this compound, featuring both a carboxylic acid and a methyl ester group, allows for a variety of derivatization strategies. The carboxylic acid moiety is a primary site for reactions to form amides, esters, and acid halides, while the methyl ester can be hydrolyzed or transesterified. These modifications can be employed to alter the molecule's physical and chemical properties for specific applications.

The synthesis of N-derivatives, specifically amides, from this compound can be achieved through the reaction of its carboxylic acid group with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling agents.

General Synthesis Strategy:

A common method for amide formation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction proceeds through an activated ester intermediate, which then readily reacts with an amine to form the corresponding amide.

The general reaction can be depicted as follows:

Step 1 (Activation): this compound reacts with a coupling agent (e.g., EDC) and an activator (e.g., NHS) to form an activated ester.

Step 2 (Amination): The activated ester reacts with a primary or secondary amine (R-NH₂ or R₂NH) to yield the N-derivative (amide) and byproducts.

Characterization of N-Derivatives:

The characterization of the resulting N-derivatives would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for confirming the structure of the amide. The appearance of new signals corresponding to the protons and carbons of the newly introduced N-substituent, along with shifts in the signals of the parent molecule, would provide definitive evidence of successful synthesis.

Infrared (IR) Spectroscopy: The formation of the amide bond would be indicated by the appearance of a characteristic amide C=O stretching band (typically in the range of 1630-1690 cm⁻¹) and N-H stretching bands for primary and secondary amides (around 3200-3400 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized N-derivative.

A hypothetical data table for a synthesized N-benzyl derivative is presented below for illustrative purposes:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| N-benzyl-2-(methoxycarbonyl)-3-methylbutanamide | C₁₅H₂₁NO₃ | 263.33 | Signals for benzyl (B1604629) and butanamide protons | Signals for benzyl and butanamide carbons | ~3300 (N-H), ~1735 (ester C=O), ~1650 (amide C=O) |

The carboxylic acid group of this compound can act as a ligand, coordinating with various metal ions to form metal complexes. The oxygen atoms of the carboxylate group can bind to metal centers in a monodentate or bidentate fashion. The ester group is generally a weaker coordinating group but could potentially be involved in complexation under certain conditions.

Potential Coordination Modes:

The interaction with metal ions would likely involve the deprotonated carboxylate form of the acid. The coordination could result in the formation of various structures, from simple mononuclear complexes to more complex polynuclear or coordination polymers, depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions (e.g., pH, solvent).

Characterization of Metal Complexes:

The study of these metal complexes would involve a range of analytical techniques:

Single-Crystal X-ray Diffraction: This technique would provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Infrared (IR) Spectroscopy: Changes in the stretching frequencies of the carboxylate group upon coordination to a metal ion would be a key diagnostic tool. A shift in the C=O stretching frequency compared to the free ligand would indicate coordination.

UV-Vis Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy could provide information about the electronic transitions and the coordination environment of the metal ion.

Thermogravimetric Analysis (TGA): TGA could be used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules.

A hypothetical data table for a potential copper(II) complex is shown below:

| Complex | Formula | Coordination Number | Geometry | Key IR Bands (cm⁻¹) |

| Bis[2-(methoxycarbonyl)-3-methylbutanoato]copper(II) | C₁₄H₂₂CuO₈ | 4 or 6 | Square planar or Octahedral | νas(COO⁻) ~1600, νs(COO⁻) ~1400 |

It is important to reiterate that the specific synthesis of N-derivatives and the detailed study of metal complexes of this compound are not well-documented in current scientific literature. The information presented is based on established principles of organic and inorganic chemistry.

Applications of 2 Methoxycarbonyl 3 Methylbutanoic Acid As a Versatile Chiral Building Block

Strategic Utilization in Peptide Synthesis and Peptidomimetics

The primary application of 2-(methoxycarbonyl)-3-methylbutanoic acid lies in its role as a protected amino acid for peptide synthesis. The methoxycarbonyl group effectively blocks the reactivity of the amino group, preventing uncontrolled polymerization and allowing for the sequential and controlled formation of peptide bonds. researchgate.netcymitquimica.com This strategy is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

In the construction of oligopeptides and polypeptides, N-protected amino acids like this compound are essential. The process typically involves the activation of the carboxylic acid group of the protected amino acid, followed by its coupling with the free amino group of another amino acid or a growing peptide chain. whiterose.ac.uk The methoxycarbonyl protecting group is stable under the coupling conditions but can be selectively removed to allow for the next amino acid to be added to the chain. This iterative process is the foundation of modern peptide synthesis, enabling the creation of complex peptide sequences with defined structures and functions. whiterose.ac.uknih.gov The use of such protected amino acids is a cornerstone of the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis strategies. nih.gov

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| Methoxycarbonyl | Moc | Mildly acidic or basic conditions |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |

Cyclic peptides are a class of compounds that have garnered significant interest in drug discovery due to their enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. imperial.ac.uknih.gov The synthesis of cyclic peptides often involves the formation of a peptide bond between the N-terminus and the C-terminus of a linear precursor, a process known as macrolactamization. nih.gov N-(Methoxycarbonyl)-L-valine can be incorporated into the linear peptide sequence using standard peptide synthesis techniques. imperial.ac.uk Once the linear peptide is assembled, the protecting groups at the termini are selectively removed, and an intramolecular cyclization reaction is induced to form the cyclic peptide. The valine residue, with its bulky isopropyl side chain, can influence the conformation of the resulting cyclic peptide, which is crucial for its biological activity. nih.gov

Role as a Precursor in Complex Organic Molecule Synthesis

The chiral nature of this compound makes it a valuable starting material for the synthesis of more complex chiral molecules, including natural products and heterocyclic compounds.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif as a protected valine unit is a common feature in many natural products, particularly those of peptide or alkaloid origin. wikipedia.orgresearchgate.net Synthetic strategies for such molecules often rely on the use of protected amino acids to introduce the desired stereochemistry. The methoxycarbonyl group offers a stable yet readily cleavable protecting group, making it a suitable candidate for such synthetic endeavors.

Amino acids are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds. This compound can potentially serve as a starting material for the synthesis of several classes of heterocycles, including diketopiperazines, pyrrolidones, and piperidones.

Diketopiperazines: These are six-membered rings formed from the condensation of two amino acids. atulbio.co.in They represent the simplest form of cyclic peptides and are a common structural motif in many natural products with diverse biological activities. nih.gov The synthesis of diketopiperazines can be achieved through the cyclization of a dipeptide precursor, which can be prepared using N-(methoxycarbonyl)-L-valine. organic-chemistry.orgnih.gov

Pyrrolidones and Piperidones: These are five- and six-membered lactams (cyclic amides), respectively. The synthesis of substituted pyrrolidones and piperidones can be accomplished through various cyclization strategies starting from amino acid derivatives. google.com The chiral center in this compound can be utilized to produce enantiomerically pure heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.

Contribution to the Development of Pharmaceutical Intermediates and Lead Compounds

One of the most significant and well-documented applications of this compound is its role as a key intermediate in the synthesis of several blockbuster antiviral drugs used to treat chronic hepatitis C virus (HCV) infection.

Specifically, N-(Methoxycarbonyl)-L-valine is a crucial building block in the synthesis of the following NS5A inhibitors:

Daclatasvir: In the synthesis of Daclatasvir, N-(methoxycarbonyl)-L-valine is coupled with a complex pyrrolidine-imidazole core structure in one of the final steps to complete the molecule. researchgate.net

Velpatasvir: Similarly, the synthesis of Velpatasvir involves the condensation of N-(methoxycarbonyl)-L-valine with a complex heterocyclic core. cymitquimica.comwikipedia.org

Elbasvir: The manufacturing process of Elbasvir also utilizes N-(methoxycarbonyl)-L-valine as a key chiral precursor that is incorporated into the final drug structure.

The use of this specific protected amino acid is critical for achieving the correct stereochemistry in the final drug molecule, which is essential for its therapeutic efficacy. The methoxycarbonyl protecting group allows for the efficient and controlled coupling reaction, leading to high yields of the desired pharmaceutical ingredient.

Table 2: Antiviral Drugs Synthesized Using this compound

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Daclatasvir | Antiviral (HCV) | NS5A Inhibitor |

| Velpatasvir | Antiviral (HCV) | NS5A Inhibitor |

Design and Synthesis of Novel Drug Scaffolds

This compound is a key intermediate in the synthesis of several antiviral drugs. Specifically, it is utilized in the production of medications for Hepatitis C, such as Daclatasvir, Ledipasvir, and Velpatasvir google.com. The synthesis of these complex antiviral agents relies on the chiral backbone provided by this N-protected amino acid derivative.

The general synthetic route involves using this compound as a foundational piece to construct the larger, intricate molecular architectures of these drugs google.com. The presence of both a carboxylic acid and a protected amine allows for sequential and controlled reactions to build the final drug scaffold. The methoxycarbonyl protecting group is stable under certain reaction conditions, enabling modifications to other parts of the molecule, and can be removed when necessary to allow for further functionalization at the nitrogen atom.

The use of this specific chiral building block is critical for the biological activity of the final drug molecules. The stereochemistry of the valine side chain (an isopropyl group) influences the three-dimensional shape of the drug, which in turn dictates its binding affinity and efficacy at the biological target.

| Antiviral Drug | Therapeutic Target | Role of this compound |

| Daclatasvir | HCV NS5A protein | Key chiral intermediate in the synthesis of the drug scaffold google.com. |

| Ledipasvir | HCV NS5A protein | A fundamental building block for the construction of the complex molecule google.com. |

| Velpatasvir | HCV NS5A protein | Utilized as a key intermediate in its multi-step synthesis google.com. |

Development of Specific Enzyme Inhibitors (e.g., PSMA inhibitors)

While direct utilization of this compound in Prostate-Specific Membrane Antigen (PSMA) inhibitors is not extensively documented in publicly available research, its structural motifs are highly relevant to the design of such inhibitors. PSMA inhibitors are a critical class of molecules for the diagnosis and treatment of prostate cancer.

Many potent PSMA inhibitors are urea-based compounds that mimic the natural substrate of the enzyme. These inhibitors often incorporate amino acid derivatives to interact with specific binding pockets of the enzyme. The design of novel PSMA inhibitors frequently involves a modular approach, where different components, including various amino acid derivatives, are systematically combined to optimize binding affinity and pharmacokinetic properties.

N-protected amino acids, such as this compound, are ideal building blocks for this modular synthesis. The methoxycarbonyl group serves as a protecting group for the amine, allowing for the selective formation of the urea linkage, which is crucial for PSMA binding. The valine side chain can be explored for its potential to interact with hydrophobic regions within the enzyme's active site. Researchers synthesize libraries of related compounds by varying the amino acid component to identify inhibitors with improved potency and selectivity.

Therefore, this compound represents a valuable, commercially available chiral building block that can be readily incorporated into synthetic routes for the discovery and development of novel enzyme inhibitors, including those targeting PSMA.

Exploration as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Similarly, chiral ligands are used in combination with metal catalysts to achieve high levels of enantioselectivity in chemical transformations. Derivatives of the amino acid valine are known to be effective in both of these roles.

However, a review of the scientific literature does not provide specific examples of this compound itself being employed as a chiral auxiliary or as a ligand in asymmetric catalysis. While the inherent chirality of this compound makes it a potential candidate for such applications, its utility in these specific areas has not been extensively explored or reported. The focus of its application appears to be primarily as a chiral building block in the synthesis of larger, biologically active molecules, as discussed in the preceding sections. Further research would be required to determine its effectiveness as a chiral auxiliary or ligand in asymmetric synthesis.

Future Research Directions and Emerging Paradigms for 2 Methoxycarbonyl 3 Methylbutanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The industrial viability and research accessibility of 2-(Methoxycarbonyl)-3-methylbutanoic acid are directly linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. Future research will undoubtedly focus on moving beyond traditional synthetic routes to embrace greener and more innovative methodologies.

Current synthetic approaches often rely on standard organic chemistry reactions that may involve harsh reagents or produce significant waste. The development of novel synthetic pathways is a key area of future research. For instance, retrosynthetic analysis suggests potential routes starting from alpha-keto isocaproate or through the oxidation of 3-methylbutanal. researchgate.net The focus will be on improving yield, reducing steps, and enhancing stereoselectivity.

Key research directions include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the formation of this compound could offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved safety, and easier scalability compared to batch processing.

Green Catalysts: Research into solid acid catalysts, such as those based on titania, has shown promise for preparing related heterocyclic compounds with high efficiency and catalyst recyclability. mdpi.com Applying similar principles could streamline the synthesis of the target compound. The emphasis on green chemistry aims to develop more environmentally friendly and cost-effective production methods. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Asymmetric Catalysis | High enantiomeric purity, crucial for pharmaceutical applications. | Development of chiral ligands and catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering and screening. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Microreactor technology and process automation. |

| Use of Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Green and sustainable chemistry principles. nih.govresearchgate.net |

Expanding Applications in Advanced Medicinal Chemistry and Materials Science

While currently recognized as a chemical intermediate, the inherent structural features of this compound suggest a much broader application scope. alfachemch.combsxaminoacid.com Future research is expected to explore its role as a key structural motif in pharmaceuticals and advanced materials.

In medicinal chemistry , the compound serves as a versatile scaffold. The carboxylic acid and ester functional groups allow for straightforward modification, making it an ideal starting point for creating libraries of compounds for drug discovery screening. Its valine-like side chain is a common feature in biologically active molecules. For example, the related compound N-(Methoxycarbonyl)-L-valine is a known intermediate in the synthesis of the antiviral drug Ledipasvir. alfachemch.com Research efforts may focus on incorporating this compound into novel therapeutic agents, with potential applications in antiviral, antibacterial, or anticancer treatments where similar structures have shown activity. researchgate.netresearchgate.net

In materials science , the di-functional nature of the molecule makes it a candidate for polymerization. Future studies could investigate its use as a monomer to create novel polyesters or polyamides. The isopropyl group would impart specific solubility and thermal properties to the resulting polymer, potentially leading to applications in biodegradable plastics, specialized coatings, or drug-delivery matrices.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates. | Acts as a versatile building block for creating diverse molecular structures. bsxaminoacid.com |

| Medicinal Chemistry | Development of antiviral or anticancer agents. | Similar structures are found in existing pharmaceuticals and biologically active compounds. alfachemch.comresearchgate.net |

| Materials Science | Monomer for biodegradable polymers. | The ester linkage is susceptible to hydrolysis, a key feature for biodegradability. |

| Materials Science | Component of specialty resins and coatings. | The specific side chain can be used to tune the physical properties of the material. |

Integration of Artificial Intelligence and Automation in Chemical Research and Development

AI-Driven Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can rapidly propose novel and efficient synthetic routes. nih.gov Platforms like Synthia™ (formerly Chematica) use vast databases of chemical reactions and expert-coded rules to design pathways from commercially available starting materials. wiley.com Such a system could be tasked with finding the most optimal, cost-effective, or sustainable route to this compound, potentially uncovering pathways that a human chemist might overlook. nih.govwiley.com

Automated Reaction Optimization and Execution: Once a synthetic route is proposed, automated platforms can perform the reactions. These systems use robotics to handle reagents and can be coupled with real-time analytics to monitor reaction progress. ucla.edu Machine learning algorithms can then use this data to systematically optimize reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and purity, a process that is often labor-intensive when done manually. technologynetworks.com This automated feedback loop dramatically speeds up the development cycle. technologynetworks.comucla.edu

Predictive Modeling: AI models can also predict the physicochemical and biological properties of derivatives of this compound before they are even synthesized. physchemres.org By building quantitative structure-activity relationship (QSAR) models, researchers can computationally screen virtual libraries of related compounds to identify candidates with the highest potential for a desired application, focusing laboratory efforts on the most promising molecules. ucla.eduphyschemres.org This integration of predictive modeling and automated synthesis creates a powerful high-throughput workflow for discovery. ucla.edu

| Technology | Application to the Compound | Expected Outcome |

| AI Retrosynthesis | Designing novel synthetic pathways. nih.gov | More efficient, sustainable, and cost-effective production methods. |

| Automated Platforms | High-throughput experimentation and optimization of reaction conditions. ucla.edu | Increased yield, purity, and faster process development. |

| Machine Learning | Predicting properties of novel derivatives (e.g., bioactivity, material characteristics). physchemres.org | Accelerated discovery of new applications in medicine and materials science. |

Q & A

Q. What synthetic methodologies are effective for preparing 2-(methoxycarbonyl)-3-methylbutanoic acid, and how can reaction conditions be optimized?

A multistep synthesis involving esterification and functional group protection is commonly employed. For example, (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid derivatives are synthesized via coupling reactions (e.g., using pyrrolidine-2-carboxylate intermediates) under anhydrous conditions with catalysts like HOBt/DCC . Optimization includes controlling temperature (0–25°C), solvent choice (e.g., DMF or THF), and monitoring via TLC/HPLC to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

Key techniques include:

- NMR spectroscopy : Confirm methoxycarbonyl (δ ~3.6–3.8 ppm for OCH₃) and carboxylic acid (δ ~10–12 ppm for COOH) groups .

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>98% area under the curve) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 176.18 g/mol) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and electron density distribution. Studies on analogous compounds (e.g., 2-methylacetoacetic acid) show that the methoxycarbonyl group lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon . Molecular docking may further predict interactions in enzyme-inhibitor systems .

Q. How does the steric and electronic profile of this compound influence its application in peptide synthesis?

The methyl group at C3 introduces steric hindrance, limiting racemization during coupling, while the methoxycarbonyl acts as a protective group for carboxylic acids. Comparative studies with valine derivatives (e.g., valylvaline dipeptides) suggest improved stability in solid-phase synthesis . Kinetic studies under basic conditions (pH 9–10) reveal slower hydrolysis rates compared to ethyl esters .

Q. What role do derivatives of this compound play in corrosion inhibition, and what mechanisms are involved?

Analogous compounds like 2-(phenylsulphonamido)-3-methylbutanoic acid exhibit corrosion inhibition via adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) shows increased charge transfer resistance (Rct) in 0.1 M KOH, while polarization curves indicate mixed inhibition (anodic/cathodic suppression). Theoretical simulations (e.g., HOMO-LUMO gap analysis) correlate inhibition efficiency with electron-donating substituents .

Methodological Considerations

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Discrepancies may arise from polymorphic forms or impurities. For example:

Q. What strategies are recommended for analyzing metabolic pathways involving this compound?

In vitro assays with liver microsomes (e.g., human CYP450 isoforms) can identify metabolites. LC-MS/MS detects hydroxylated or demethylated products. Compare with structurally similar acids like 3-hydroxy-2-methylbutanoic acid, which undergoes β-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.